REACTION_CXSMILES
|
Cl[C:2](=[O:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][C:11]=1[C:17](=[O:19])[CH3:18].N1C=CC=CC=1.O>ClCCl>[CH2:6]([O:5][C:3](=[O:4])[C:2]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][C:11]=1[C:17](=[O:19])[CH3:18])=[O:8])[CH3:7]
|
Name
|
|
Quantity
|
352.7 μL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
519.8 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)Br)C(C)=O
|
Name
|
|
Quantity
|
589.1 μL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with 10% citric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated sodium bicarbonate, dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 1:4 ethyl acetate
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=O)NC1=C(C=C(C=C1)Br)C(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 648.7 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |